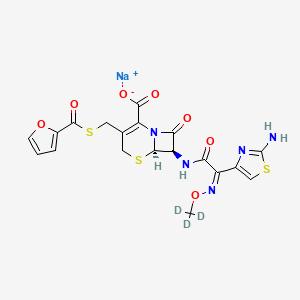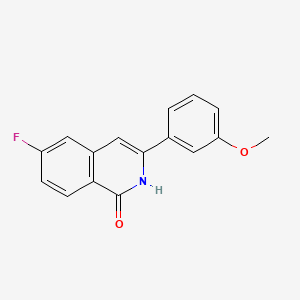
Tubulin inhibitor 16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin inhibitor 16 is a compound that targets the tubulin protein, which is a key component of the microtubule network within cells. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Tubulin inhibitors, such as this compound, are of significant interest in cancer research due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Méthodes De Préparation
The synthesis of Tubulin inhibitor 16 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Preparation of Intermediates: This may include the formation of specific aromatic or heterocyclic compounds through reactions such as nitration, reduction, and halogenation.
Coupling Reactions: The final step often involves coupling the prepared intermediates using reagents like palladium catalysts under specific conditions to form the desired tubulin inhibitor
Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Tubulin inhibitor 16 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce or modify functional groups on the compound.
Reduction: Reduction reactions may be employed to convert nitro groups to amines or to reduce other functional groups.
Substitution: Halogenation and other substitution reactions are common in the modification of this compound to enhance its activity or alter its pharmacokinetic properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific functional groups being modified .
Applications De Recherche Scientifique
Tubulin inhibitor 16 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study microtubule dynamics and to develop new synthetic methodologies for tubulin inhibitors.
Biology: Researchers use this compound to investigate the role of microtubules in cell division, intracellular transport, and other cellular processes.
Medicine: this compound is of particular interest in cancer research due to its ability to inhibit cell division and induce apoptosis in cancer cells. .
Industry: The compound is used in the development of new anticancer drugs and in the production of tubulin-targeting agents for various therapeutic applications
Mécanisme D'action
Tubulin inhibitor 16 exerts its effects by binding to the colchicine binding site on the tubulin protein. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting the microtubule network within the cell. As a result, cell division is inhibited, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the inhibition of microtubule assembly and the activation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
Tubulin inhibitor 16 can be compared with other tubulin inhibitors such as:
Colchicine: Like this compound, colchicine binds to the colchicine binding site on tubulin and inhibits microtubule polymerization. this compound may have different pharmacokinetic properties and potency.
Vinblastine: This compound binds to a different site on tubulin and promotes microtubule depolymerization. It is widely used in cancer therapy but has a different mechanism of action compared to this compound.
Paclitaxel: Unlike this compound, paclitaxel stabilizes microtubules and prevents their depolymerization.
The uniqueness of this compound lies in its specific binding to the colchicine site and its potential for development into a new class of anticancer agents with distinct pharmacological properties .
Propriétés
Formule moléculaire |
C16H12FNO2 |
|---|---|
Poids moléculaire |
269.27 g/mol |
Nom IUPAC |
6-fluoro-3-(3-methoxyphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H12FNO2/c1-20-13-4-2-3-10(8-13)15-9-11-7-12(17)5-6-14(11)16(19)18-15/h2-9H,1H3,(H,18,19) |
Clé InChI |
HZIKMGXAFFAFJD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC3=C(C=CC(=C3)F)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





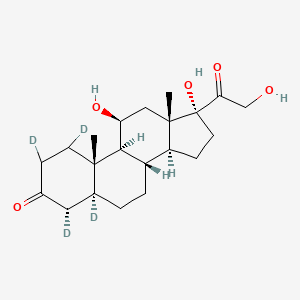
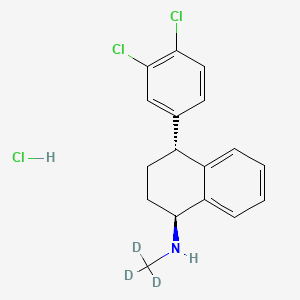

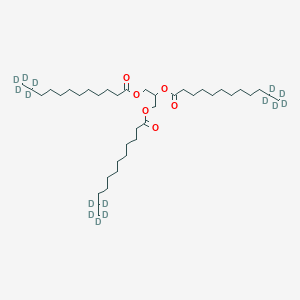
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)

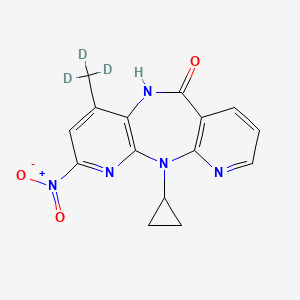


![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)
